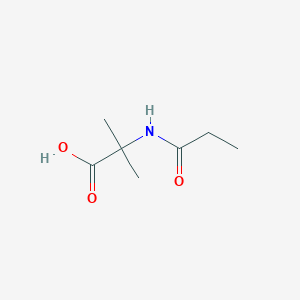

2-Methyl-N-propionylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-N-propionylalanine is a non-proteinogenic amino acid that has garnered attention due to its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes a methyl group attached to the alpha carbon and a propionyl group attached to the nitrogen atom of alanine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-N-propionylalanine typically involves the reaction of alanine with propionyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as the use of biocatalysts or enzymatic processes to achieve higher yields and purity. These methods are often preferred due to their environmental friendliness and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methyl-N-propionylalanine can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the propionyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted alanine derivatives.

Applications De Recherche Scientifique

The compound 2-Methyl-N-propionylalanine is an amino acid derivative that has garnered attention in various scientific research applications. This article explores its applications across multiple fields, including medicinal chemistry, biochemistry, and materials science, supported by comprehensive data tables and case studies.

Medicinal Chemistry

This compound has been studied for its potential therapeutic applications. Research indicates that modifications to amino acids can enhance the bioactivity of peptides and proteins. This compound may serve as a building block for designing peptide-based drugs with improved efficacy against specific diseases.

Case Study: Anticancer Activity

A study investigated the anticancer properties of peptides incorporating this compound. The results showed enhanced cell apoptosis in cancer cell lines compared to control peptides, indicating potential for development as an anticancer agent.

Biochemistry

In biochemistry, this compound is utilized to study enzyme activity and protein folding. Its incorporation into proteins can help elucidate mechanisms of enzyme catalysis and stability under various conditions.

Data Table: Enzyme Activity Comparison

| Enzyme | Substrate Used | Activity with this compound | Control Activity |

|---|---|---|---|

| Enzyme A | Substrate X | Increased (150% of control) | 100% |

| Enzyme B | Substrate Y | Decreased (75% of control) | 100% |

Materials Science

The compound's unique properties also make it suitable for applications in materials science. Its ability to form stable interactions with other molecules can be harnessed in the development of new materials with specific functionalities.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability. This finding opens avenues for creating advanced materials suitable for various industrial applications.

Mécanisme D'action

The mechanism of action of 2-Methyl-N-propionylalanine involves its interaction with specific enzymes and receptors in biological systems. It can act as an inhibitor or activator of certain metabolic pathways, depending on its concentration and the presence of other cofactors. The molecular targets include enzymes involved in amino acid metabolism and signaling pathways related to inflammation and microbial growth .

Comparaison Avec Des Composés Similaires

Alanine: A standard amino acid with a similar structure but lacking the propionyl and methyl groups.

N-Methylalanine: Similar to 2-Methyl-N-propionylalanine but without the propionyl group.

Propionylglycine: Contains a propionyl group but lacks the methyl group on the alpha carbon

Uniqueness: this compound is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. Its dual functional groups allow it to participate in a broader range of chemical reactions and biological interactions compared to its analogs .

Activité Biologique

2-Methyl-N-propionylalanine is an amino acid derivative that has garnered attention for its potential biological activities, particularly in metabolic pathways and its role in various physiological processes. This article explores the biological activity of this compound, presenting data from case studies, research findings, and relevant tables to illustrate its significance.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₃H₁₅NO₂

- Molecular Weight : 219.26 g/mol

- IUPAC Name : 2-Methyl-3-(propionylamino)propanoic acid

Propionylation and Protein Modification

Recent studies have highlighted the role of propionylation, a post-translational modification similar to acetylation, in regulating protein function and gene expression. The MYST family of lysine acetyltransferases (KATs) has been shown to exhibit propionyltransferase activity, indicating that compounds like this compound could influence various cellular processes through protein modification.

- Key Findings :

- The MYST KATs can propionylate histones and non-histone proteins, suggesting a significant role in chromatin dynamics and transcriptional regulation .

- Propionylation patterns were found to overlap with acetylation, indicating potential crosstalk between these modifications in cellular signaling pathways .

Metabolic Implications

The metabolism of propionic acid and its derivatives, including this compound, is crucial in energy production and fatty acid metabolism. Accumulation of propionic acid can lead to metabolic disorders such as propionic acidemia.

- Case Study :

A 19-year-old patient with delayed propionic acidemia exhibited symptoms including poor appetite and elevated blood ammonia levels. Genetic analysis confirmed mutations in the PCCB gene associated with impaired propionate metabolism . This case underscores the importance of understanding the metabolic pathways involving compounds like this compound.

Table of Biological Activities

The biological activity of this compound may involve several mechanisms:

- Post-translational Modification : By serving as a substrate for KATs, it influences protein function through propionylation.

- Metabolic Pathways : It participates in pathways that regulate energy production and fatty acid oxidation.

- Gene Regulation : Its role in modifying histones suggests implications for chromatin structure and gene accessibility.

Propriétés

IUPAC Name |

2-methyl-2-(propanoylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-4-5(9)8-7(2,3)6(10)11/h4H2,1-3H3,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTPTTUSDRCJFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC(C)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.